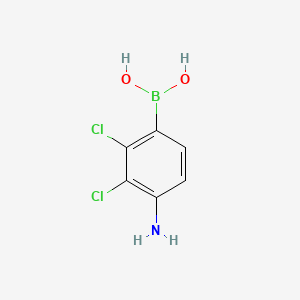
(4-Amino-2,3-dichlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2,3-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated phenyl ring with an amino substituent. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,3-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 4-amino-2,3-dichlorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Amino-2,3-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(4-Amino-2,3-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Amino-2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid
Comparison: (4-Amino-2,3-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring, which provides distinct reactivity and functionalization opportunities compared to its analogs. The amino group enhances its nucleophilicity, while the dichloro groups influence its electronic properties, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H6BCl2NO2 |
|---|---|
Poids moléculaire |
205.83 g/mol |
Nom IUPAC |
(4-amino-2,3-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H,10H2 |
Clé InChI |
CNRGQQPDIJARAI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)N)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
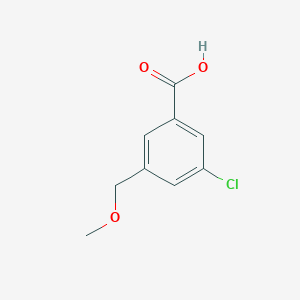
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
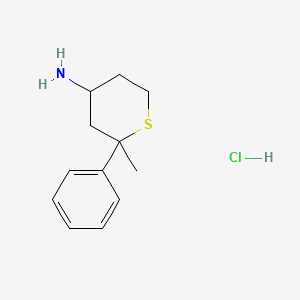
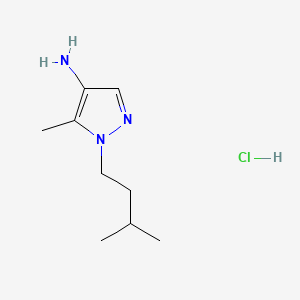
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
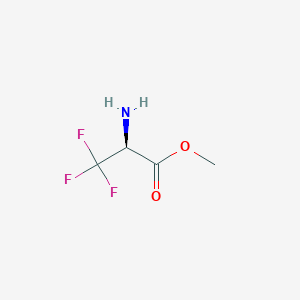
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)

amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
